3-Piperidin-3-ylmethyl-quinoline
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Overview
Description
3-Piperidin-3-ylmethyl-quinoline is a heterocyclic compound that combines a quinoline moiety with a piperidine ring. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-3-ylmethyl-quinoline typically involves the reaction of quinoline derivatives with piperidine. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the desired product under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-3-ylmethyl-quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Piperidin-3-ylmethyl-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Piperidin-3-ylmethyl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Piperidine: A six-membered heterocyclic amine with one nitrogen atom.
4-(Quinolin-3-ylmethyl)piperidine-1-carboxylic acid: A related compound with similar structural features
Uniqueness
3-Piperidin-3-ylmethyl-quinoline is unique due to its combined quinoline and piperidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-(piperidin-3-ylmethyl)quinoline |
InChI |
InChI=1S/C15H18N2/c1-2-6-15-14(5-1)9-13(11-17-15)8-12-4-3-7-16-10-12/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2 |
InChI Key |
QJPWXCZYSLHBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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